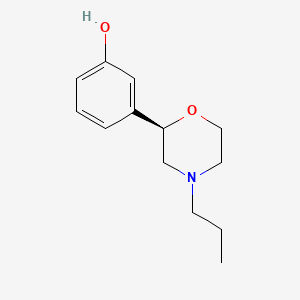

(R)-3-(4-propylmorpholin-2-yl)phenol

Descripción

(R)-3-(4-Propylmorpholin-2-yl)phenol is a chiral phenolic compound characterized by a morpholine ring substituted with a propyl group at the 4-position and a hydroxyl group at the 3-position of the phenol ring. The R-configuration of the morpholine substituent introduces stereochemical specificity, which may influence its physicochemical properties and biological interactions.

Propiedades

Número CAS |

710654-74-3 |

|---|---|

Fórmula molecular |

C14H21NO2 |

Peso molecular |

235.32 g/mol |

Nombre IUPAC |

3-[(2R,5S)-5-methyl-4-propylmorpholin-2-yl]phenol |

InChI |

InChI=1S/C14H21NO2/c1-3-7-15-9-14(17-10-11(15)2)12-5-4-6-13(16)8-12/h4-6,8,11,14,16H,3,7,9-10H2,1-2H3/t11-,14-/m0/s1 |

Clave InChI |

WOLAYLBKITVXRB-FZMZJTMJSA-N |

SMILES |

CCCN1CCOC(C1)C2=CC(=CC=C2)O |

SMILES isomérico |

CCCN1C[C@H](OC[C@@H]1C)C2=CC(=CC=C2)O |

SMILES canónico |

CCCN1CC(OCC1C)C2=CC(=CC=C2)O |

Sinónimos |

(R)-3-(4-propylmorpholin-2-yl) phenol PF-219061 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The compound shares structural motifs with several phenolic derivatives, including alkylphenols and morpholine-containing analogs. Key comparisons are summarized below:

Key Observations :

- Morpholine vs. Alkyl Substituents: The morpholine ring in (R)-3-(4-propylmorpholin-2-yl)phenol likely enhances water solubility compared to purely alkyl-substituted phenols (e.g., 4-propylphenol), which are more lipophilic .

- Stereochemical Influence: Enantiomers such as (R)- and (S)-4-(pentan-2-yl)phenol (CAS 94-06-4) demonstrate that chirality can drastically alter pharmacokinetics and receptor interactions. The R-configuration in the target compound may similarly confer unique biological activity .

- Bioavailability: Unlike simpler phenols, the morpholine substituent could reduce passive diffusion across membranes, necessitating active transport mechanisms. This contrasts with highly bioavailable polyphenols like quercetin glycosides .

Functional Comparisons

- Antioxidant Activity: While polyphenols like resveratrol and quercetin exhibit strong free radical scavenging, (R)-3-(4-propylmorpholin-2-yl)phenol’s single hydroxyl group may limit direct antioxidant effects. However, its morpholine group might stabilize reactive intermediates or enhance metal chelation .

- Anti-Amyloid Potential: Analogous to resveratrol and rifampicin’s phenolic structures, the compound could inhibit amyloid aggregation via quinone-mediated mechanisms or steric interference, though this remains speculative without direct evidence .

- Cardiovascular Effects: Morpholine derivatives are less studied in cardiovascular contexts compared to olive oil phenolics (e.g., hydroxytyrosol), which modulate lipid profiles and endothelial function .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.